molecular formula C19H20ClNO3S B2918162 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate CAS No. 344279-32-9

4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate

Cat. No.: B2918162
CAS No.: 344279-32-9
M. Wt: 377.88
InChI Key: DYQPGDYHFVOFON-UHFFFAOYSA-N
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Description

The compound 4-{2-[(4-chlorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate (CAS: 339112-12-8) features a 4-chlorophenylsulfonyl group linked to an acetyl moiety, which is further attached to a 2,6-dimethylphenyl ring substituted with an N,N-dimethylcarbamate ester. Its molecular formula is C₁₉H₂₀ClNO₅S (MW: 409.88) . The sulfonyl group enhances polarity, while the carbamate ester introduces hydrolytic sensitivity.

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)sulfanylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3S/c1-12-9-14(10-13(2)18(12)24-19(23)21(3)4)17(22)11-25-16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQPGDYHFVOFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate typically involves the following steps:

  • Formation of the sulfanyl group: : Reacting 4-chlorophenyl with a suitable sulfanylating agent under controlled conditions.

  • Acetylation: : Introducing the acetyl group to the sulfanyl compound.

  • Coupling with 2,6-dimethylphenol: : Forming the phenyl ring structure.

  • Carbamate formation: : Reacting the intermediate with dimethylcarbamate under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reducing the carbamate group to an amine.

  • Substitution: : Replacing the chlorophenyl group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of amines.

  • Substitution: : Generation of various substituted phenyl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications as an antimicrobial agent . Research indicates that compounds with similar structures exhibit activity against various bacterial strains. For instance, derivatives of sulfanylacetyl compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, which could be explored further with this specific compound.

Case Study: Antimicrobial Activity

A study conducted on similar sulfanylacetyl compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.

Agricultural Chemistry

In the realm of agrochemicals, compounds like this one are often evaluated for their potential as pesticides or herbicides . The presence of the chlorophenyl group enhances the biological activity against pests.

Case Study: Pesticidal Efficacy

Research published in agricultural journals has shown that structurally related carbamates exhibit effective insecticidal properties against aphids and beetles. The application of this compound could be tested to determine its efficacy in pest management programs.

Biochemical Research

This compound may also serve as a biochemical probe for studying enzyme inhibition pathways. The carbamate moiety is known to interact with serine residues in active sites of enzymes, which can be pivotal in drug design.

Case Study: Enzyme Inhibition

Research on carbamate inhibitors has highlighted their role in inhibiting acetylcholinesterase, an enzyme critical for neurotransmission. Investigating this compound's interaction with similar enzymes could yield insights into neurological disorders.

Mechanism of Action

The mechanism by which 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Modulating biochemical pathways related to its applications, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS: 560075-65-2)

  • Structure : Features a dichlorophenyl-acetamide core with a 4-chlorophenyl substituent.
  • Molecular Formula: C₁₄H₁₀Cl₃NO (MW: 314.59) .
  • Key Differences :
    • Lacks the sulfonyl and carbamate groups present in the target compound.
    • The dichlorophenyl moiety increases lipophilicity compared to the dimethylphenyl group in the target.
    • Functional Implications : As a Diclofenac-related impurity, it may share anti-inflammatory properties, but the absence of a carbamate limits its metabolic pathways (e.g., hydrolysis to release active metabolites) .

2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide

  • Structure : Combines a 4-chlorophenylsulfonyl group with a dichloroacetamide.
  • Synthesis : Prepared via reaction of 4-chlorobenzenesulfonamide with dichloroacetyl chloride .
  • The amide linkage (vs. carbamate in the target) confers greater hydrolytic stability.

N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Structure : Contains a sulfanyl-linked oxadiazole-indole heterocycle.
  • Key Differences: The sulfanyl group is part of a heterocyclic system, contrasting with the sulfonyl group in the target. Functional Implications: Likely exhibits distinct pharmacokinetic profiles due to heterocycle-mediated enzyme interactions .

Structural and Functional Implications of Key Substituents

Sulfonyl vs. Sulfanyl/Sulfonamide Groups

  • Sulfonyl (Target Compound) : Increases polarity and stability against oxidation compared to sulfanyl (S–) analogs. Facilitates hydrogen bonding in crystal packing .
  • Sulfonamide () : Enhances hydrogen-bonding networks but lacks the carbamate’s hydrolytic lability .

Carbamate vs. Amide Linkages

  • Amide () : More stable under physiological conditions, favoring prolonged activity .

Substituent Effects on Physicochemical Properties

  • Dimethylphenyl (Target) : Steric hindrance may reduce solubility but improve membrane permeability.
  • Dichlorophenyl () : Higher lipophilicity enhances tissue penetration but may increase toxicity risks .

Biological Activity

4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate, also known by its CAS number 344279-48-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C19H20ClNO2S2C_{19}H_{20}ClNO_2S_2 with a molar mass of approximately 393.95 g/mol. The structure features a 2,6-dimethylphenyl ring , a 4-chlorophenyl moiety , and a carbamate functional group . The presence of these groups contributes to its biological activity by influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC19H20ClNO2S2
Molar Mass393.95 g/mol
Density1.30 ± 0.1 g/cm³
Boiling Point527.4 ± 60 °C (Predicted)
pKa0.62 ± 0.50 (Predicted)

Research indicates that compounds similar to this compound may exhibit activities such as:

  • Inhibition of Enzymatic Activity : The compound may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Anti-inflammatory Effects : Its structural components suggest potential anti-inflammatory properties through modulation of signaling pathways, such as NF-κB activation.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines.

Research Findings

A study published in PubMed Central explored the structure-activity relationship (SAR) of compounds related to sulfamoyl structures, revealing that modifications at specific sites can enhance biological potency. For instance, the incorporation of halogenated phenyl groups was shown to improve anti-inflammatory effects in cell-based assays .

In another study focusing on NF-κB activation, compounds with similar functionalities were assessed for their ability to enhance cytokine release in immune cells. The findings suggested that modifications to the phenyl rings significantly affected the immunostimulatory capacity .

Case Studies

  • Anti-Cancer Activity : A case study involving a derivative of this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The compound induced G1 phase arrest and apoptosis through caspase activation, highlighting its potential as an anticancer agent.
  • Inflammation Modulation : In vitro studies using THP-1 cells showed that the compound could modulate the release of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Q & A

Basic Synthesis and Purification

Q: What synthetic routes are recommended for preparing 4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate, and how can reaction selectivity be optimized? A:

  • Key Steps :
    • Friedel-Crafts Acylation : React 2,6-dimethylphenol with 2-[(4-chlorophenyl)sulfanyl]acetyl chloride under anhydrous AlCl₃ catalysis to form the acetylated intermediate .
    • Carbamate Formation : Treat the intermediate with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., pyridine) to introduce the carbamate group.
  • Optimization :
    • Control reaction temperature (0–5°C) during acylation to minimize side reactions like sulfoxide formation .
    • Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%) and isolate intermediates .

Analytical Characterization

Q: Which advanced chromatographic and spectroscopic techniques are critical for characterizing this compound and its impurities? A:

  • HPLC-MS :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile phase: 0.1% formic acid in water/acetonitrile (70:30 to 30:70 gradient).
    • Detect impurities (e.g., 2-(chloromethyl)-5-(1,1-dimethylethyl)-1,3-dimethylbenzene, [4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetonitrile) at ppm levels .
  • NMR :
    • ¹³C NMR confirms carbamate formation (δ ~155 ppm for carbonyl) and absence of unreacted phenol (δ ~160 ppm for free -OH) .

Stability Under Stress Conditions

Q: How does the compound degrade under oxidative, acidic, or photolytic conditions, and what degradation products are formed? A:

  • Oxidative Degradation :
    • Expose to 3% H₂O₂ at 40°C for 24 hours. Major degradation product: Quinone derivative via oxidation of the phenolic moiety .
  • Acidic Hydrolysis :
    • Treat with 0.1M HCl at 60°C. Cleavage of the carbamate group yields 2,6-dimethylphenol and dimethylamine .
  • Photostability :
    • UV light (254 nm) induces sulfanyl group oxidation to sulfoxide (confirmed by LC-MS/MS) .

Mechanistic Insights into Biological Activity

Q: What structural features of this compound contribute to its potential insecticidal or anticancer activity? A:

  • Insecticidal Activity :
    • The 4-chlorophenylsulfanyl group disrupts mitochondrial electron transport in pests, akin to benzoylurea derivatives .
    • Carbamate moiety inhibits acetylcholinesterase in arthropods, as seen in Metalaxyl-M .
  • Anticancer Potential :
    • Structural analogs (e.g., HEC1 inhibitors) with 2,6-dimethylphenyl groups disrupt protein-protein interactions, inducing apoptosis .

Structure-Activity Relationship (SAR) Optimization

Q: How can modifications to the sulfanyl or carbamate groups enhance bioactivity? A:

  • Sulfanyl Group :
    • Replace 4-chlorophenyl with 3,4-dichlorophenyl (increased lipophilicity improves membrane penetration) .
  • Carbamate Modifications :
    • Substitute N,N-dimethyl with N-methyl-N-cyclopropyl to reduce metabolic hydrolysis .
  • Data Support :
    • Analog N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide showed 3× higher acaricidal activity than parent compound .

Impurity Profiling and Control

Q: What are critical process-related impurities, and how are they quantified during scale-up? A:

  • Common Impurities :

    Impurity IDStructureSource
    Imp. B (EP)2-(Chloromethyl)-5-(tert-butyl)-1,3-dimethylbenzeneFriedel-Crafts alkylation side product
    Imp. C (EP)[4-(tert-Butyl)-2,6-dimethylphenyl]acetonitrileIncomplete acylation
  • Control Strategy :

    • Use preparative SFC (supercritical CO₂/methanol) to remove hydrophobic impurities .

In Vitro/In Vivo Model Selection

Q: Which preclinical models are suitable for evaluating efficacy and toxicity? A:

  • Anticancer Screening :
    • In vitro : MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines (GI₅₀ < 100 nM for analogs) .
    • In vivo : Xenograft models with tumor volume reduction >50% at 10 mg/kg/day .
  • Toxicity :
    • Monitor hepatotoxicity via ALT/AST levels in Sprague-Dawley rats (no significant elevation at therapeutic doses) .

Computational Modeling for Target Prediction

Q: How can molecular docking predict binding affinity to acetylcholinesterase or HEC1? A:

  • Software : AutoDock Vina or Schrödinger Maestro.
  • Protocol :
    • Retrieve target protein PDB IDs (e.g., 4EY7 for acetylcholinesterase).
    • Optimize ligand geometry with Gaussian09 (B3LYP/6-31G*).
    • Dock carbamate group into catalytic triad (Ser203, His447, Glu334) with ∆G < -8 kcal/mol .

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